
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as PPO, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a non-toxic and water-soluble compound that has been found to exhibit excellent fluorescent properties. PPO has been used in a variety of research fields including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is based on its ability to bind to biomolecules and exhibit fluorescence. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a high quantum yield and a large Stokes shift, which makes it an excellent fluorescent probe. When N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide binds to a biomolecule, it undergoes a conformational change that results in an increase in fluorescence intensity. The mechanism of action of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been studied extensively, and it has been found to be highly specific and sensitive.
Biochemical and Physiological Effects:
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been found to have minimal biochemical and physiological effects. It is a non-toxic and water-soluble compound that does not affect the function of biomolecules. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in a variety of biological systems, including cells, tissues, and animals, without any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments include its excellent fluorescent properties, high specificity, and sensitivity. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is also non-toxic and water-soluble, which makes it easy to work with. However, there are some limitations to using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in lab experiments. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a relatively short fluorescence lifetime, which limits its use in time-resolved experiments. In addition, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a limited range of excitation and emission wavelengths, which limits its use in certain applications.
Future Directions
There are several future directions for the use of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in scientific research. One area of research is the development of new biosensors based on N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used to develop biosensors for the detection of a wide range of analytes, including drugs, toxins, and environmental pollutants. Another area of research is the study of protein dynamics using N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used to study the conformational changes of proteins in real-time, which could provide insights into the mechanisms of protein function. Finally, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used in the development of new imaging techniques for biomedical applications. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide could be used as a fluorescent probe for the detection of cancer cells, for example, or for the detection of pathogens in clinical samples.
Conclusion:
In conclusion, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, or N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, is a chemical compound that has been widely used in scientific research due to its excellent fluorescent properties. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in a variety of research fields including biochemistry, pharmacology, and medicinal chemistry. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has a unique mechanism of action based on its ability to bind to biomolecules and exhibit fluorescence. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has minimal biochemical and physiological effects and has several advantages for lab experiments. Finally, there are several future directions for the use of N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide in scientific research, including the development of new biosensors, the study of protein dynamics, and the development of new imaging techniques.
Synthesis Methods
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, which is achieved by reacting 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with phenylhydrazine in the presence of a catalyst. The second step involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with pivaloyl chloride in the presence of a base to produce N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Scientific Research Applications
N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been widely used in scientific research due to its excellent fluorescent properties. It has been used as a fluorescent probe for the detection of various biomolecules, such as proteins, nucleic acids, and lipids. N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has also been used in the development of biosensors for the detection of glucose, cholesterol, and other analytes. In addition, N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been used in the study of protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18(23)20-15-11-9-14(10-12-15)17-21-16(22-24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKDVCKINPKQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(N-methylbenzenesulfonamido)-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B7715734.png)
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7715738.png)
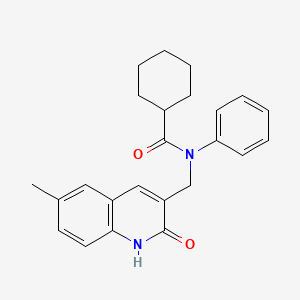





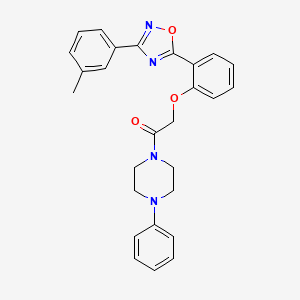

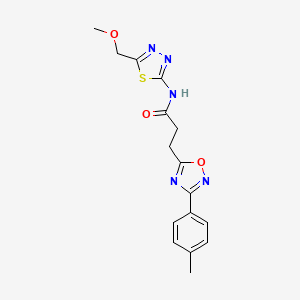
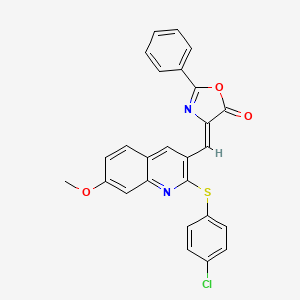
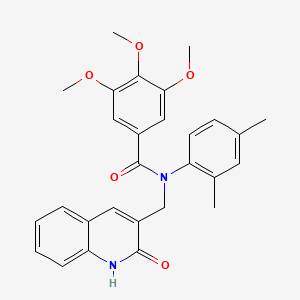
![8-bromo-5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7715852.png)